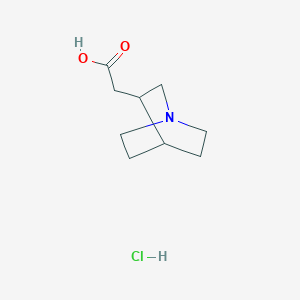
4-Aminoisoquinolin-1(2H)-one
Vue d'ensemble
Description
4-Aminoisoquinolin-1(2H)-one (AIQ) is an organic compound that has been the subject of numerous scientific studies for its potential applications in various fields. AIQ is a heterocyclic compound composed of a nitrogen atom and a six-membered cyclic ring of carbon atoms. AIQ is a versatile compound that has been used as a building block for the synthesis of various drugs, as a reagent for organic synthesis, and as a model compound for research into the mechanism of action of drugs.
Applications De Recherche Scientifique
Synthesis of Anticancer Compounds
4-Aminoisoquinolin-1(2H)-one derivatives, specifically 1-amino-3-hetarylisoquinolines, show promise as anticancer compounds. A method for their synthesis involves the recyclization of 3-hetarylisocoumarins with (NH4)2CO3, yielding novel isoquinolin-1(2H)-ones and 1-chloroisoquinolines. These derivatives are then converted to 1-aminoisoquinolines using secondary amines like morpholine or 1-methylpiperazine (Konovalenko et al., 2020).
Catalyst-Controlled Synthesis for Diverse Derivatives
The synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives has been achieved using N-(pivaloyloxy)-amides and ynamides in the presence of a Cp*Rh(III) catalyst. This method features good functional group tolerance and excellent regioselectivity, offering a pathway to diverse derivatives (Niu et al., 2018).
Transition-Metal-Free Synthesis
A transition-metal-free synthesis method for 4-amino isoquinolin-1(2H)-ones has been developed, involving a tandem reaction of arynes and oxazoles. This method represents an efficient approach to these compounds (Liu et al., 2022).
Synthesis for PARP-1 Inhibitors
A strategy for synthesizing 1-aminoisoquinoline derivatives, potential inhibitors of PARP-1, a protein involved in DNA repair, has been developed. This Rh(III)-catalyzed annulation reaction uses benzamidines and vinylene carbonate, producing compounds with broad substrate scopes and good yields (Huang et al., 2021).
Development of Solid-State Fluorescent Materials
Multisubstituted 1-aminoisoquinoline derivatives, synthesized via a metal-free reaction of a 4 H-pyran derivative and secondary amines, exhibit dual-state emissions. These compounds show potential for developing solid-state fluorescent materials, important in optoelectronic devices and bioimaging (Zhang et al., 2020).
Use in Bioimaging
Synthesized 1-aminoisoquinolines have been used to construct ultralong room-temperature phosphorescence materials for bioimaging. This application leverages the structural diversity of 1-aminoisoquinoline derivatives, demonstrating their potential in medical imaging technologies (Chen et al., 2022).
Propriétés
IUPAC Name |
4-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLHPUMZIKVELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309410 | |
| Record name | 4-Amino-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoquinolin-1(2H)-one | |
CAS RN |
78886-53-0 | |
| Record name | 4-Amino-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78886-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)




![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)


![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)


